molecular formula C5H8N4O2 B2381601 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid CAS No. 876716-35-7

2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid

Cat. No.: B2381601
CAS No.: 876716-35-7
M. Wt: 156.145
InChI Key: JEKIHOYITFILHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid is an organic compound that features a tetrazole ring attached to a propanoic acid moiety. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 2-methylpropionitrile with sodium azide under acidic conditions to form the tetrazole ring . This reaction is often carried out in the presence of a catalyst such as copper(I) chloride to enhance the yield and reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet industrial standards, which may involve crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of alkylated or acylated tetrazole derivatives .

Scientific Research Applications

2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, including polymers and explosives.

Mechanism of Action

The mechanism of action of 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of other compounds. This property makes it valuable in drug design, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(1H-tetrazol-5-yl)propanoic acid
  • 2-Methyl-2-(1H-tetrazol-1-yl)butanoic acid
  • 2-Methyl-2-(1H-tetrazol-1-yl)pentanoic acid

Uniqueness

2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and reactivity, making it a versatile compound in various applications .

Properties

IUPAC Name

2-methyl-2-(tetrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-5(2,4(10)11)9-3-6-7-8-9/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKIHOYITFILHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876716-35-7
Record name 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.